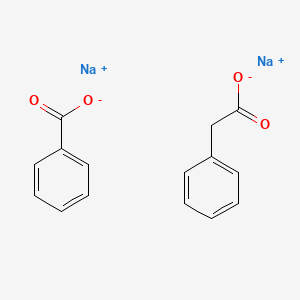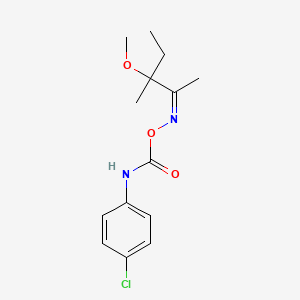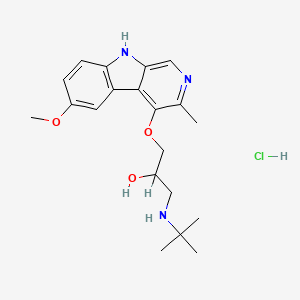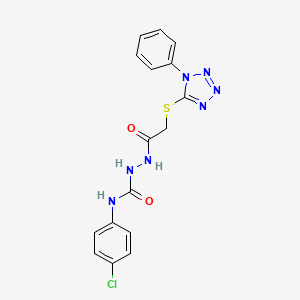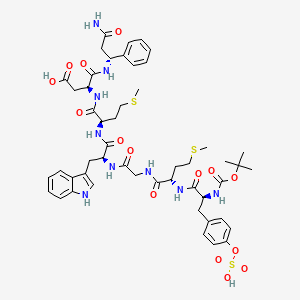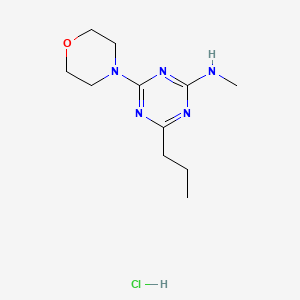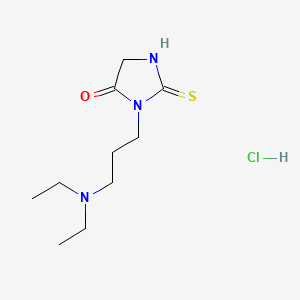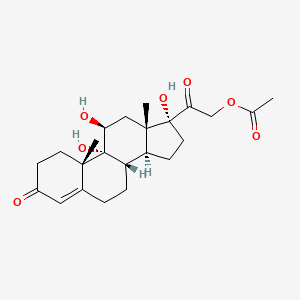
3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple functional groups, including chloro, azo, and nitrile groups, which contribute to its diverse reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile typically involves multi-step organic reactions. One common method includes the formation of the azo linkage through diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage. The final product is obtained after further functionalization steps, including chlorination and nitrile formation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and catalytic processes are often employed to enhance the efficiency and scalability of the synthesis. The use of greener solvents and reagents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s azo linkage and functional groups allow it to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-4-((4-((2-(diethylamino)-4-phenylthiazol-5-yl)azo)-2,5-dimethoxyphenyl)azo)benzonitrile
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3,5-Dichloro-4-fluorobromobenzene
Uniqueness
This compound is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
85392-15-0 |
|---|---|
Molecular Formula |
C28H25Cl2N7O2S |
Molecular Weight |
594.5 g/mol |
IUPAC Name |
3,5-dichloro-4-[[4-[[2-(diethylamino)-4-phenyl-1,3-thiazol-5-yl]diazenyl]-2,5-dimethoxyphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C28H25Cl2N7O2S/c1-5-37(6-2)28-32-25(18-10-8-7-9-11-18)27(40-28)36-34-22-15-23(38-3)21(14-24(22)39-4)33-35-26-19(29)12-17(16-31)13-20(26)30/h7-15H,5-6H2,1-4H3 |
InChI Key |
OGZYKGDEWBLSPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=C(S1)N=NC2=C(C=C(C(=C2)OC)N=NC3=C(C=C(C=C3Cl)C#N)Cl)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


